molecular formula C9H12Br4 B14569085 4,4,9,9-Tetrabromobicyclo[6.1.0]nonane CAS No. 61832-86-8

4,4,9,9-Tetrabromobicyclo[6.1.0]nonane

Cat. No.: B14569085
CAS No.: 61832-86-8
M. Wt: 439.81 g/mol
InChI Key: KKFHYTPVIQDMKO-UHFFFAOYSA-N
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Description

4,4,9,9-Tetrabromobicyclo[6.1.0]nonane is a brominated organic compound with the molecular formula C9H12Br4. This compound is characterized by its unique bicyclic structure, which includes four bromine atoms attached to the carbon framework. It is primarily used in various chemical and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,9,9-Tetrabromobicyclo[6.1.0]nonane typically involves the bromination of bicyclo[6.1.0]nonane. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination processes. These processes are designed to maximize efficiency and minimize waste. The use of continuous flow reactors and advanced bromination techniques ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4,9,9-Tetrabromobicyclo[6.1.0]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various functionalized derivatives, while reduction can produce partially brominated compounds .

Scientific Research Applications

4,4,9,9-Tetrabromobicyclo[6.1.0]nonane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4,9,9-Tetrabromobicyclo[6.1.0]nonane involves its ability to interact with various molecular targets. The bromine atoms in the compound can form strong bonds with other atoms, leading to the formation of stable complexes. These interactions can affect the reactivity and stability of the compound, making it useful in various chemical and industrial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,9,9-Tetrabromobicyclo[6.1.0]nonane is unique due to its high bromine content and specific bicyclic structure. This makes it particularly useful in applications requiring high reactivity and stability. Its ability to undergo various chemical reactions and form stable complexes sets it apart from other similar compounds .

Properties

CAS No.

61832-86-8

Molecular Formula

C9H12Br4

Molecular Weight

439.81 g/mol

IUPAC Name

4,4,9,9-tetrabromobicyclo[6.1.0]nonane

InChI

InChI=1S/C9H12Br4/c10-8(11)4-1-2-6-7(3-5-8)9(6,12)13/h6-7H,1-5H2

InChI Key

KKFHYTPVIQDMKO-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C2(Br)Br)CCC(C1)(Br)Br

Origin of Product

United States

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